Amoxecaine

Descripción general

Descripción

Amoxecaine es un antidepresivo tricíclico perteneciente a la clase de las dibenzoxacepinas. Químicamente, es distinto de otros antidepresivos tricíclicos como las dibenzodiazepinas, dibenzocicloheptenos y dibenzoxepinas. This compound se utiliza principalmente en el tratamiento de trastornos depresivos neuróticos o reactivos, depresión endógena o psicótica y síntomas mixtos de depresión y ansiedad o agitación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de amoxecaine implica la formación de un sistema de anillo dibenzoxazepínico. El proceso normalmente comienza con la reacción de ácido 2-clorobenzoico con o-fenilendiamina para formar 2-clorobenzoxazol. Este intermedio se hace reaccionar entonces con piperazina para producir this compound. Las condiciones de reacción suelen implicar calentar los reactivos en presencia de un disolvente adecuado, como el etanol o el metanol .

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se suele purificar mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Amoxecaine sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno del anillo de piperazina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como los haluros de alquilo y los cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Amoxecaine tiene varias aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo en estudios de antidepresivos tricíclicos.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores y la unión a receptores.

Medicina: Se estudia por sus efectos terapéuticos en el tratamiento de la depresión y los trastornos de ansiedad.

Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones antidepresivas

Mecanismo De Acción

Amoxecaine ejerce sus efectos inhibiendo la recaptación de serotonina y noradrenalina, lo que lleva a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica. Esta acción aumenta la neurotransmisión serotoninérgica y noradrenérgica, lo que se cree que contribuye a sus efectos antidepresivos. Además, el metabolito de this compound, 7-hidroxithis compound, tiene una importante actividad de bloqueo de los receptores de dopamina, similar a los agentes antipsicóticos .

Comparación Con Compuestos Similares

Compuestos similares

Loxapina: Amoxecaine es el derivado N-desmetilado de loxapina, un agente antipsicótico.

Imipramina: Otro antidepresivo tricíclico con un mecanismo de acción similar, pero con una estructura química diferente.

Amitriptilina: Un antidepresivo tricíclico con usos terapéuticos similares, pero con propiedades farmacocinéticas distintas

Singularidad

This compound es único por su doble acción como antidepresivo y antipsicótico. Su capacidad para bloquear los receptores de dopamina lo diferencia de otros antidepresivos tricíclicos, lo que lo hace útil en el tratamiento de los síntomas depresivos y psicóticos .

Actividad Biológica

Amoxecaine is a compound with notable biological activity, particularly in the context of its effects on bacterial enzymes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

This compound has been identified as a potent inhibitor of bacterial β-glucuronidase (GUS), an enzyme that plays a significant role in the metabolism of certain drugs, including irinotecan. The conversion of irinotecan's non-toxic metabolite (SN-38G) to its toxic form (SN-38) by GUS can lead to severe gastrointestinal side effects such as diarrhea, especially in cancer patients undergoing treatment.

Inhibition of β-Glucuronidase

Research indicates that this compound and its metabolites demonstrate strong binding affinity to the active site of GUS. Molecular docking studies reveal that this compound satisfies critical pharmacophore features necessary for effective inhibition. Its binding involves aromatic interactions and hydrogen bonding, which are crucial for its inhibitory activity against GUS enzymes derived from E. coli .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory effects on GUS activity. The potency of this compound and its metabolites was assessed using purified GUS enzymes, demonstrating that it can effectively reduce the enzymatic conversion of SN-38G to SN-38 .

In Vivo Studies

In vivo studies involving tumor-bearing mice have further elucidated the therapeutic potential of this compound. When administered alongside irinotecan, low doses of this compound significantly suppressed diarrhea and reduced tumor growth compared to control groups receiving only irinotecan . This suggests that this compound not only mitigates adverse effects associated with chemotherapy but may also enhance the overall efficacy of cancer treatment.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activity of this compound compared to other known compounds:

| Compound | Mechanism of Action | Efficacy in In Vitro | Efficacy in In Vivo | Clinical Relevance |

|---|---|---|---|---|

| This compound | β-glucuronidase inhibition | Potent | Significant | Potential use in chemotherapy |

| Loxapine | Antipsychotic with some GUS inhibition | Moderate | Limited | Established psychiatric use |

| Other GUS Inhibitors | Various mechanisms | Variable | Variable | Mostly experimental |

Propiedades

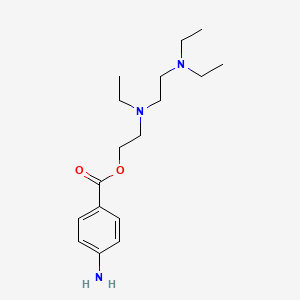

IUPAC Name |

2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O2/c1-4-19(5-2)11-12-20(6-3)13-14-22-17(21)15-7-9-16(18)10-8-15/h7-10H,4-6,11-14,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFFJSWQOUVZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862184 | |

| Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-65-1 | |

| Record name | Ethanol, 2-[[2-(diethylamino)ethyl]ethylamino]-, 1-(4-aminobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxecaine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOXECAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N3QA02VE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.